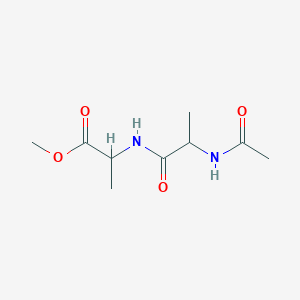

AC-Ala-ala-ome

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AC-Ala-ala-ome, également connu sous le nom d'ester méthylique de la N-acétyl-L-alanyl-L-alanine, est un petit dérivé peptidique. Il s'agit d'un dipeptide composé de deux résidus d'alanine avec un groupe acétyle à l'extrémité N et un ester méthylique à l'extrémité C. Ce composé est intéressant en raison de ses applications dans la synthèse peptidique et de son rôle de substrat dans les études enzymatiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'AC-Ala-ala-ome implique généralement le couplage de l'acide 2-acétylaminopropionique avec le chlorhydrate d'ester méthylique de la L-alanine. Une méthode courante comprend l'utilisation d'ester 2,2-diméthyl-[1,3]dioxolan-4-ylméthylique de l'acide cyano-hydroxyimino-acétique, de bicarbonate de sodium et de chlorhydrate de 1-éthyl-(3-(3-diméthylamino)propyl)-carbodiimide dans l'eau à 20 °C pendant 2 heures .

Méthodes de production industrielle

La production industrielle de l'this compound peut impliquer des techniques de synthèse peptidique en phase solide (SPPS), qui permettent une production efficace et évolutive des peptides. Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique en croissance ancrée à une résine solide, suivie d'une déprotection et d'un clivage de la résine.

Analyse Des Réactions Chimiques

Types de réactions

L'AC-Ala-ala-ome subit diverses réactions chimiques, notamment l'hydrolyse, l'estérification et l'amidation. Il peut être hydrolysé par les peptidases pour donner les acides aminés correspondants et les groupes acyles.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'this compound comprennent les acides et les bases pour l'hydrolyse, les carbodiimides pour les réactions de couplage et les alcools pour l'estérification. Par exemple, l'hydrolyse de l'this compound peut être catalysée par des peptidases telles que l'élastase .

Principaux produits formés

Les principaux produits formés par l'hydrolyse de l'this compound comprennent la N-acétyl-L-alanine et l'ester méthylique de la L-alanine. Ces produits peuvent subir une désacétylation et une déméthylation supplémentaires pour donner de l'alanine libre.

Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique :

Synthèse peptidique : Il sert de bloc de construction dans la synthèse de peptides et de protéines plus longs.

Études enzymatiques : Il est utilisé comme substrat pour étudier l'activité et la spécificité des peptidases et d'autres enzymes impliquées dans l'hydrolyse de la liaison peptidique.

Administration de médicaments : Les composés à base de peptides comme l'this compound sont explorés pour leur potentiel dans les systèmes d'administration de médicaments en raison de leur biocompatibilité et de leur capacité à former des structures stables.

Science des matériaux : Les peptides sont utilisés dans la fabrication de nanomatériaux et d'hydrogels pour diverses applications, notamment l'ingénierie tissulaire et la biosensibilisation.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec les peptidases, qui reconnaissent et clivent la liaison peptidique entre les résidus d'alanine. Le site actif de l'enzyme se lie au substrat, facilitant l'hydrolyse de la liaison ester et libérant les acides aminés correspondants . Ce processus est crucial pour comprendre la spécificité des enzymes et les mécanismes catalytiques.

Applications De Recherche Scientifique

AC-Ala-ala-ome has several applications in scientific research:

Peptide Synthesis: It serves as a building block in the synthesis of longer peptides and proteins.

Enzymatic Studies: It is used as a substrate to study the activity and specificity of peptidases and other enzymes involved in peptide bond hydrolysis.

Material Science: Peptides are used in the fabrication of nanomaterials and hydrogels for various applications, including tissue engineering and biosensing.

Mécanisme D'action

The mechanism of action of AC-Ala-ala-ome involves its interaction with peptidases, which recognize and cleave the peptide bond between the alanine residues. The enzyme’s active site binds to the substrate, facilitating the hydrolysis of the ester bond and releasing the corresponding amino acids . This process is crucial for understanding enzyme specificity and catalytic mechanisms.

Comparaison Avec Des Composés Similaires

Composés similaires

N-acétyl-L-alanyl-L-alanine : Similaire à l'AC-Ala-ala-ome mais ne possède pas le groupe ester méthylique.

Ester méthylique de la N-acétyl-L-alanyl-L-alanyl-L-alanine : Un tripeptide avec un résidu d'alanine supplémentaire.

Ester méthylique de la N-acétyl-L-alanyl-L-alanyl-L-alanyl-L-alanine : Un tétrapeptide avec deux résidus d'alanine supplémentaires.

Unicité

L'this compound est unique en raison de sa structure spécifique, qui comprend un groupe acétyle à l'extrémité N et un ester méthylique à l'extrémité C. Cette configuration en fait un substrat précieux pour l'étude de l'activité des peptidases et pour l'utilisation dans la synthèse peptidique. Sa petite taille et sa simplicité en font également un composé modèle idéal pour les études enzymatiques et chimiques.

Propriétés

IUPAC Name |

methyl 2-(2-acetamidopropanoylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWPLQYKHLCSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)

![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)

![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)

![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)

![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)